Cas no 363192-67-0 (1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid?)

1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid? Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Piperidinedicarboxylic acid, 4-(cyclopropylmethyl)-,1-(1,1-dimethylethyl) ester
- 1-(tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid
- 1-Boc-4-(cyclopropylmethyl)piperidine-4-carboxylic acid
- 1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid?
-
- Inchi: InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16,12(17)18)10-11-4-5-11/h11H,4-10H2,1-3H3,(H,17,18)
- InChI Key: YATOYPVKSCZYBJ-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 406.4±38.0 °C at 760 mmHg
- Flash Point: 199.6±26.8 °C
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid? Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid? Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B943883-50mg |
1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid? |
363192-67-0 | 50mg |
$ 210.00 | 2022-06-06 | ||
TRC | B943883-10mg |
1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid? |
363192-67-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B943883-100mg |
1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid? |
363192-67-0 | 100mg |
$ 320.00 | 2022-06-06 |
1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid? Related Literature
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on 1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid?
Research Brief on 1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid (CAS: 363192-67-0)
1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid (CAS: 363192-67-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry. This compound, characterized by its piperidine backbone and cyclopropylmethyl substituent, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have focused on its role as a building block for novel therapeutics targeting central nervous system (CNS) disorders, inflammation, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of selective kappa-opioid receptor antagonists. Researchers demonstrated that derivatives of 363192-67-0 exhibited high binding affinity and selectivity, offering promising avenues for treating addiction and depression. The tert-butoxycarbonyl (Boc) protecting group was found to enhance the stability of the intermediate during multi-step synthetic routes, while the cyclopropylmethyl moiety contributed to improved pharmacokinetic properties.
In another recent investigation, scientists explored the compound's application in the development of protease inhibitors. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid served as a critical scaffold for designing inhibitors of SARS-CoV-2 main protease (Mpro). The study revealed that modifications at the carboxylic acid position led to compounds with nanomolar inhibitory activity, suggesting potential for antiviral drug development.
The synthetic accessibility of 363192-67-0 has also been a focus of recent research. A 2023 Organic Process Research & Development article detailed an optimized large-scale synthesis protocol, achieving >90% yield with excellent purity. This advancement addresses previous challenges in industrial-scale production, making the compound more accessible for pharmaceutical applications. The protocol emphasized green chemistry principles, reducing hazardous waste generation while maintaining cost-effectiveness.
Structural-activity relationship (SAR) studies involving this compound have provided valuable insights for medicinal chemists. Research published in European Journal of Medicinal Chemistry (2024) systematically investigated the impact of various substitutions on the piperidine ring, with the cyclopropylmethyl group showing optimal balance between lipophilicity and metabolic stability. These findings are guiding the design of next-generation drug candidates with improved therapeutic profiles.
Looking forward, 1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid continues to be a versatile tool in medicinal chemistry. Its applications extend beyond current research into areas such as radiopharmaceuticals (as a chelating agent precursor) and peptide mimetics. The compound's unique structural features and demonstrated utility in diverse therapeutic areas ensure its ongoing importance in pharmaceutical research and development.
363192-67-0 (1-(Tert-Butoxycarbonyl)-4-(Cyclopropylmethyl)Piperidine-4-Carboxylic Acid?) Related Products
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)




